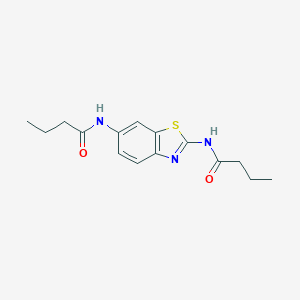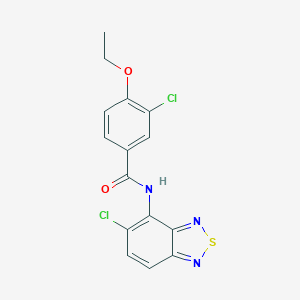![molecular formula C14H10BrF2NO2 B251108 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B251108.png)
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, also known as BDF-063 or ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDF-063 belongs to the class of compounds known as activators of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. The activation of these channels has been linked to the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Wirkmechanismus
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide acts as an activator of KCNQ2/3 potassium channels, which are involved in the regulation of neuronal excitability. By activating these channels, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce the excitability of neurons, thus reducing the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity, increase the threshold for seizure induction, and reduce the duration of seizures. Additionally, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its specificity for KCNQ2/3 potassium channels. This specificity allows for targeted activation of these channels, reducing the likelihood of off-target effects. However, one of the limitations of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide is its relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide. One area of research is the development of more potent and selective activators of KCNQ2/3 potassium channels. Additionally, there is a need for further research on the potential therapeutic applications of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide in other neurological disorders, such as neuropathic pain and migraine. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide, including its metabolism and excretion in vivo.
Synthesemethoden
The synthesis of 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 2,3-difluorobenzaldehyde to form 4-bromo-N-(2,3-difluorobenzylidene)aniline. This intermediate is then reacted with benzoyl chloride to yield the final product, 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the primary areas of research has been in the treatment of epilepsy. Studies have shown that 4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide can effectively reduce seizure activity in animal models of epilepsy by activating KCNQ2/3 potassium channels.
Eigenschaften
Molekularformel |
C14H10BrF2NO2 |
|---|---|
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
4-bromo-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |
InChI-Schlüssel |
KDCZYTXJMVFRHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)